N-[2-[1-[(E)-3-phenylprop-2-enyl]benzimidazol-2-yl]ethyl]cyclohexanecarboxamide;2,2,2-trifluoroacetic acid
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Overview
Description
N-[2-[1-[(E)-3-phenylprop-2-enyl]benzimidazol-2-yl]ethyl]cyclohexanecarboxamide;2,2,2-trifluoroacetic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzimidazole core, a phenylprop-2-enyl group, and a cyclohexanecarboxamide moiety, making it a subject of study for its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[1-[(E)-3-phenylprop-2-enyl]benzimidazol-2-yl]ethyl]cyclohexanecarboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Introduction of the phenylprop-2-enyl group: This step often involves a Heck reaction, where the benzimidazole derivative is coupled with a phenylprop-2-enyl halide in the presence of a palladium catalyst.
Attachment of the cyclohexanecarboxamide moiety: This can be done through an amide coupling reaction, using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.
Chemical Reactions Analysis
Types of Reactions
N-[2-[1-[(E)-3-phenylprop-2-enyl]benzimidazol-2-yl]ethyl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The phenylprop-2-enyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The benzimidazole core can be reduced under hydrogenation conditions to form dihydrobenzimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as m-CPBA (meta-chloroperoxybenzoic acid) or KMnO4 (potassium permanganate) can be used.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Epoxides or diols.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Substituted benzimidazole or phenyl derivatives.
Scientific Research Applications
N-[2-[1-[(E)-3-phenylprop-2-enyl]benzimidazol-2-yl]ethyl]cyclohexanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[2-[1-[(E)-3-phenylprop-2-enyl]benzimidazol-2-yl]ethyl]cyclohexanecarboxamide involves its interaction with specific molecular targets. The benzimidazole core can interact with DNA or proteins, potentially inhibiting their function. The phenylprop-2-enyl group may enhance the compound’s ability to penetrate cell membranes, while the cyclohexanecarboxamide moiety can modulate its binding affinity to various targets.
Comparison with Similar Compounds
Similar Compounds
N-[2-[1-[(E)-3-phenylprop-2-enyl]benzimidazol-2-yl]ethyl]cyclohexanecarboxamide: Similar in structure but may have different substituents on the benzimidazole or phenyl rings.
Benzimidazole derivatives: Compounds with a benzimidazole core but different functional groups attached.
Cyclohexanecarboxamide derivatives: Compounds with a cyclohexanecarboxamide moiety but different aromatic or heterocyclic groups.
Uniqueness
N-[2-[1-[(E)-3-phenylprop-2-enyl]benzimidazol-2-yl]ethyl]cyclohexanecarboxamide is unique due to its combination of a benzimidazole core, a phenylprop-2-enyl group, and a cyclohexanecarboxamide moiety. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various scientific applications.
Properties
Molecular Formula |
C27H30F3N3O3 |
---|---|
Molecular Weight |
501.5 g/mol |
IUPAC Name |
N-[2-[1-[(E)-3-phenylprop-2-enyl]benzimidazol-2-yl]ethyl]cyclohexanecarboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C25H29N3O.C2HF3O2/c29-25(21-13-5-2-6-14-21)26-18-17-24-27-22-15-7-8-16-23(22)28(24)19-9-12-20-10-3-1-4-11-20;3-2(4,5)1(6)7/h1,3-4,7-12,15-16,21H,2,5-6,13-14,17-19H2,(H,26,29);(H,6,7)/b12-9+; |
InChI Key |
BGRKVRWMHIYPNM-NBYYMMLRSA-N |
Isomeric SMILES |
C1CCC(CC1)C(=O)NCCC2=NC3=CC=CC=C3N2C/C=C/C4=CC=CC=C4.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C1CCC(CC1)C(=O)NCCC2=NC3=CC=CC=C3N2CC=CC4=CC=CC=C4.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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